Morpholine

Catalog No.
S536050
CAS No.
110-91-8
M.F
C4H9NO
M. Wt
87.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Morpholine

CAS Number

110-91-8

Product Name

Morpholine

IUPAC Name

morpholine

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

InChI

InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2

InChI Key

YNAVUWVOSKDBBP-UHFFFAOYSA-N

SMILES

C1COCCN1

Solubility

Soluble (NTP, 1992)
Solluble in organic solvents
Immiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heat
In water, 1.00X10+6 mg/L /miscible/
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

morpholine, morpholine hydrochloride, morpholine hydroiodide, morpholine phosphate, morpholine phosphate (3:1), morpholine phosphonate (1:1), morpholine sulfite (1:1)

Canonical SMILES

C1COCCN1

Description

The exact mass of the compound Morpholine is 87.0684 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)11.48 msolluble in organic solventsimmiscible with concn sodium hydroxide soln; miscible with acetone, benzene, ether, castor oil, methanol, ethanol, ethylene glycol, 2-hexanone, linseed oil, turpentine, pine oil; miscible with water with evolution of some heatin water, 1.00x10+6 mg/l /miscible/1000 mg/mlsolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of Biologically Relevant Compounds

Electrochemical Reaction with Quinoline

pH Adjustment in Power Plant Steam Systems

Synthesis of Morpholino Nucleosides

Preparation of Antibiotic Linezolid and Anticancer Agent Gefitinib

Corrosion Protection in Chemical Plants

Synthesis of Conformationally Restricted Bridged Morpholine Derivatives

Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones

Research, Therapeutics, and Beyond with Morpholino Antisense Oligos

Morpholine is an organic compound with the chemical formula O(CH₂CH₂)₂NH, characterized by a six-membered ring containing both nitrogen and oxygen heteroatoms. It appears as a colorless, oily liquid with a distinctive amine odor. Morpholine is hygroscopic and weakly basic, making it soluble in water and various organic solvents such as ethanol, methanol, and acetone . It was first synthesized by Ludwig Knorr in the late 19th century, who mistakenly associated it with morphine due to its name .

Morpholine is a mild skin and eye irritant []. Inhalation can cause respiratory tract irritation. Chronic exposure may cause liver and kidney damage []. It is flammable with a low flash point and can form explosive mixtures with air at high vapor concentrations [].

Typical of secondary amines. It can react with acids to form salts, such as morpholinium chloride when treated with hydrochloric acid. The presence of the ether oxygen in its structure reduces its nucleophilicity compared to other secondary amines, leading to unique reactivity patterns . Key reactions include:

  • Alkylation Reactions: Morpholine can undergo alkylation, producing various derivatives.
  • Willgerodt Reaction: It can react with ethylene oxide to form products useful in organic synthesis .
  • Formation of Chloramines: Morpholine forms stable chloramines when reacted with halogens due to its reduced basicity .

Morpholine and its derivatives exhibit a variety of biological activities. They play significant roles in medicinal chemistry as pharmacophores, contributing to the development of several therapeutic agents. Notable examples include:

  • Antibiotics: Morpholine derivatives are involved in synthesizing antibiotics like linezolid.
  • Analgesics: Compounds such as dextromoramide are derived from morpholine.
  • Anticancer Agents: Morpholine is a structural component in drugs like gefitinib, used for cancer treatment .

Morpholine can be synthesized through several methods:

  • Dehydration of Diethanolamine: This method involves heating diethanolamine with a strong acid at high temperatures (around 150 °C) to remove water and produce morpholine .
  • Hydrogenation of Diethylene Glycol and Ammonia: A more common method today involves combining diethylene glycol and ammonia under hydrogen pressure (150–400 °C) with a catalyst (e.g., nickel or cobalt). The morpholine is then extracted by vaporization .
  • Reaction of Ether and Dry Ammonia: In this method, ether is mixed with dry ammonia and heated in a closed vessel to produce morpholine after venting excess ammonia .

Research indicates that morpholine interacts with various biological systems. Its role as a corrosion inhibitor highlights its interaction with metals, where it neutralizes acids that would otherwise cause damage. Additionally, studies on morpholine derivatives have shown potential pharmacological effects, leading to ongoing investigations into their therapeutic applications .

Similar Compounds: Comparison

Morpholine shares structural similarities with several other compounds. Here are some notable examples:

CompoundStructureUnique Features
PiperidineC₅H₁₁NMore basic than morpholine; lacks ether oxygen.
PyrrolidineC₄H₉NFive-membered ring; less sterically hindered.
ThiomorpholineC₄H₉NSContains sulfur; exhibits different reactivity patterns due to sulfur's properties.

Morpholine's unique combination of amine and ether functionalities allows it to participate in diverse

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Morpholine appears as a colorless liquid with a fishlike odor. Flash point 100 °F. Corrosive to tissue. Less dense than water and soluble in water. Vapors heavier than air. Used to make other chemicals, as a corrosion inhibitor, and in detergents.
Liquid
Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 degrees F.]; [NIOSH]
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a weak, ammonia- or fish-like odor.
Colorless liquid with a weak, ammonia- or fish-like odor. [Note: A solid below 23 °F.]

Color/Form

Colorless liquid
Mobile liquid
Colorless liquid [Note: A solid below 23 degrees F].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

87.068413911 g/mol

Monoisotopic Mass

87.068413911 g/mol

Boiling Point

264 °F at 760 mmHg (NTP, 1992)
128 °C
129 °C
264 °F

Flash Point

100 °F (NTP, 1992)
38 °C
Anhydrous: 35 °C (closed cup), 38 °C (open cup); 88% solution: 42 °C
35 °C c.c.
98 °F (open cup)
(oc) 98 °F

Heavy Atom Count

6

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3 (Air = 1)
Relative vapor density (air = 1): 3.00
3

Density

1 at 68 °F (USCG, 1999)
1.007 at 20 °C/4 °C
Bulk density = 8.34 lb/gal at 20 °C
Relative density (water = 1): 1.0
1.007

LogP

-0.86 (LogP)
log Kow = -0.86
-0.86

Odor

Characteristic amine
Penetrating
Weak, ammonia- or fish-like odo

Odor Threshold

Odor Threshold Low: 0.01 [mmHg]
Odor Threshold High: 0.07 [mmHg]
Detection odor threshold from AIHA (mean = 0.011 ppm)
Air: 0.01 ppm (v/v)
The absolute and recognition threshold odor index of 101 petrochemicals /were tested/ using a trained panel. During a 20 min exposure, 0.036 mg morpholine/cu m was recognized by 50% of the panel and 0.5 mg morpholine/cu m by all of the panel (giving an odor index of 65.9). It was described as an unpleasant fishy smell.

Decomposition

When heated to decomposition it emits highly toxic fumes of /nitric oxide/.

Appearance

Solid powder

Melting Point

23.2 °F (NTP, 1992)
-4.8 °C
MP: 145-147 °C; prisms from alcohol; sparingly soluble in water /Morpholine picrate/
Soluble in water, methanol, ethanol, acetone, ethyl acetate, benzene, chloroform; practically insoluble in toluene, xylene, ether, petroleum ether, carbon tetrachloride; MP: 110-111 °C; crystals from ethanol /Morpholine salicylate/
-4.9 °C
-5 °C
23.2 °F
23 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8B2ZCK305O

Related CAS

10024-89-2 (hydrochloride)
34668-73-0 (phosphate[3:1])
58464-45-2 (hydriodide)
63079-67-4 (unspecified phosphate)
76088-23-8 (sulfite[1:1])

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Therapeutic Uses

Morpholine has antibacterial and antimycotic properties, as has been demonstrated on pathogenic organisms.
Morpholine, like other amines, shows antibacterial and anti-mycotic action. /It was/ demonstrated that 0.5% morpholine inhibits the growth of a variety of pathogenic bacteria on agar plates and in liquid medium. Application of 10% morpholine was shown to cure an experimental mycosis in guinea pigs caused by Trychophyton mentagrophytes var. granulosum. The pH was not specified.

Mechanism of Action

The irritating and corrosive properties of morpholine are due to its basicity. The mechanism of action of its systemic effects is not known.
Morpholine fungicides have been shown to act by inhibiting several enzymes of sterol biosynthesis.

Vapor Pressure

6.6 mmHg at 68 °F (NTP, 1992)
10.1 [mmHg]
10.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 1.06
6 mmHg

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Impurities

When produced from diethylene glycol, commercial morpholine is more than 99% pure, being contaminated particularly by N-ethylmorpholine and ethylenediamine.
Impurities in cosmetic grade morpholine have been reported to include arsenic (up to 3 mg/kg) and lead (up to 20 mg/kg).

Other CAS

110-91-8
61791-40-0

Absorption Distribution and Excretion

The results of a variety of in vivo and in vitro experiments suggested that the kidneys were the primary route of elimination of morpholine in the rabbit. Morpholine was not bound to serum proteins and was excreted 90% unchanged. The concentration of [14C]morpholine in the renal cortex was 6.6 times the concentration in the blood, and in the renal medulla was 15.3 times the concentration in the blood after 30 min after the intravenous injection of single boluses of labeled compound. The chemical appeared to be distributed mainly to the extracellular space, and its rate of elimination was enhanced by acidification of the urine.
Morpholine is well absorbed after oral and dermal administration and inhalation. Distribution studies showed that in rabbits, following inhalation or injection, the highest concentrations of morpholine were found in the kidney, whereas, in rats, high concentrations were found in muscle. In mice, rats, hamsters, guinea-pigs, and rabbits, almost all ingested or intravenously or intraperitoneally injected morpholine was excreted unchanged in the urine. In guinea-pigs, the metabolite N-methylmorpholine-N-oxide was identified. Only 0.5% was eliminated as CO2.
Female New Zealand rabbits (number not given) were exposed to morpholine (905 mg/ci m) for 5 hr by nose-only inhalation. At the end of the exposure, the animals were sacrificed and the tissue and body fluids analyzed. Concentrations of morpholine were highest in urine (324 mg/L) and kidney (118 mg/kg), the other tissues having concentrations below 40 mg/kg.
Elimination of (14)C from labeled morpholine (intraperitoneal injection) through expired air is minimal. In rats, experiments have shown that only about 0.5% of the dose of radioactively labelled morpholine is exhaled as (14)CO2. In rabbits 0.0008% of the administered dose was (14)CO2.
For more Absorption, Distribution and Excretion (Complete) data for Morpholine (14 total), please visit the HSDB record page.

Metabolism Metabolites

There is ample evidence that this substance can be nitrosated to the carcinogenic N-nitrosomorpholine (NMOR) by reactions ... within the human body ... NMOR may be formed following concomitant administration of morpholine and nitrite or nitrous oxide under physiological conditions.
Immunostimulation of rats by intraperitoneal treatment with E. coli lipopolysaccharide (LPS; 1 mg/kg) led to a large increase in urinary nitrate and urinary metabolites of NMOR (N-nitrosomorpholine) when morpholine (80 umol/kg) and L-arginine (400 umol/kg) were injected intraperitoneally. The replacement of LPS with nitrate (330 umol/kg intraperitoneal) did not increase urinary metabolites of NMOR. This result is consistent with endogenous nitrosation of morpholine by nitrogen oxide (NO) from oxidation of the guanido group of arginine by induced NO synthase.
In vitro nitrosation of morpholine has been reported. NMOR (N-nitrosomorpholine) was formed when morpholine was added to human saliva. Additionally, a new type of metabolite, N-cyanomorpholine, was identified in human saliva.
A method /was developed/ to monitor the in vivo formation of NMOR (N-nitrosomorpholine) by measuring N-nitroso (2-hydroxyethyl)glycine, its major urinary metabolite. The formation of NMOR was measured in F-344 rats over wide range of doses of morpholine (38.3 - 0.92 umol) and sodium nitrite (191 - 4.8 umol). According to estimates ..., 0.5 to 12% of the morpholine, depending on the dose, was nitrosated.
For more Metabolism/Metabolites (Complete) data for Morpholine (11 total), please visit the HSDB record page.

Wikipedia

Morpholine
Milnacipran

Biological Half Life

After ip admin of 125 mg/kg (14)C-morpholine (50 uCi)/animal, the blood plasma half-lives in the rat, hamster, and guinea pig were 115, 120, and 300 min, respectively.

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Morpholine is prepared by condensation of ethylene oxide with ammonia...
Dehydration of diethanolamine by strong acid at elevated temperature (Former method)
Prepd by dehydrating diethanolamine
Morpholine can be obtained from diethanolamine by cyclization with sulfuric acid or via diethanolamine hydrochloride or from di(2-chloroethyl) ether and ammonia. Industrially more important is the amination of diglycol under hydrogen pressure and over a cobalt or nickel catalyst.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Paper Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Basic Inorganic Chemical Manufacturing
Primary Metal Manufacturing
Rubber Product Manufacturing
All Other Basic Organic Chemical Manufacturing
Utilities
Morpholine: ACTIVE
Morpholine, 4-soya alkyl derivs.: ACTIVE
Morpholine is listed by the Cosmetic Ingredient Review as an ingredient used in cosmetics, although there are insufficient data to substantiate safety. Morpholine is listed in Annex II of the EEC Cosmetics Directive. Annex II lists compounds that must not be used in cosmetic formulations. In Germany, the use of morpholine in cosmetic preparations has been forbidden since 1985 and in the EU since 1986.
Because water and morpholine have similar volatilities and the latter is an anticorrosion agent, it is useful in steam cycles, aqueous hydraulic liquids, and similar systems.
An aqueous solution of morpholine (2 M) can be used for removing carbon dioxide, hydrogen sulfide, or hydrogen cyanide from gases.
/Morpholines are/ a group of systemic fungicides active against powdery mildew of cereals, including dodemorph and tridemorph. /Morpholines/

Analytic Laboratory Methods

Method: OSHA PV2123; Procedure: gas chromatography using a flame ionization detector; Analyte: morpholine; Matrix: air; Detection Limit: 45 ppb (160 ug/cu m).
Matrix: air; procedure: adsorption on silica gel, desorption with 0.05 molar sulfuric acid, gas chromatography.
Gas chromatographic determination of morpholine in the presence of isopropanol, toluene, and xylene in the work atmosphere. Morpholine has a sensitivity of 10 ppm.

Clinical Laboratory Methods

Gas chromatographic method for determining morpholine in urine, blood, & biological tissues.

Storage Conditions

Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Morpholine must be stored to avoid contact with strong acids, such as nitric acid, and strong oxidizers, such as chlorine dioxide, bromine, nitrates, and permanganates, since violent reactions occur.
Separate from oxidizing materials and acids. Store in a cool, dry, well ventilated location. Outside or detached storage is preferred. Inside storage should be in a standard flammable liquids storage warehouse, room, or cabinet.
Morpholine should be protected from atmospheric moisture and carbon dioxide. As morpholine corrodes copper, aluminum, zinc, and galvanized surfaces, the compound should be stored in iron or steel containers, preferably located outdoors, above ground, and surrounded by dykes to contain spills or leaks.
Keep containers closed and store in a cool, dark place.
Unstable if stored in copper or zinc containers.

Interactions

A group of seven female Sprague-Dawley rats /were fed/ 5 g morpholine together with 5 g nitrite/kg diet for 12 weeks. After 39 weeks, all of the animals developed hepato-cellular adenomas, six out of the seven hepatocellular carcinomas, two hemangioendotheliomas of the liver, one a cyst-adenocarcinoma of the liver, and one a renal adenoma. Rats fed morpholine or nitrite alone did not develop tumors.
Pregnant rats /were fed/ on a diet containing various concentrations of morpholine, sodium nitrite, and NMOR (N-nitrosomorpholine) ... Hepatocellular carcinoma and hemangio-sarcomas of the liver and angiosarcoma of the lungs were the most common tumors observed in the rats. The neoplasms induced by nitrite and morpholine were morphologically similar to those induced by NMOR. High concentrations (1000 mg/kg) of morpholine and nitrite together were carcinogenic to rats. When the morpholine concentration was reduced and the nitrite concentration remained high, the incidence of hepatic cell carcinomas decreased with a linear dose-response relationship. When morpholine concentration remained high, with decreasing nitrite concentration, the number of hepatic tumors was sharply reduced. This agrees with the observation in vitro that the nitrosation of morpholine depends on the square of the nitrite concentration.
Groups of 40 male MRC Wistar rats were treated for 2 yr with either 10 g morpholine/kg diet and drinking-water containing 3 g sodium nitrite/L, or with drinking-water containing 0.15 g NMOR/L. In both cases, one group of rats was also given sodium ascorbate (22.7 g/kg diet). The results of treatment with morpholine plus nitrite or with NMOR were similar to those reported /in the feeding experiments/. When ascorbate was present, the liver tumors induced by morpholine plus nitrite had a longer induction period (93 vs 54 weeks) and a slightly lower incidence (49% vs 65%). However, ascorbate did not affect liver tumor induction by preformed NMOR. Of those treated with morpholine, nitrite, and ascorbate, 21/39 animals developed forestomach tumors. In a similar study using Syrian hamsters, a high morpholine, high nitrite diet (1000 mg/kg) induced liver cancer in some animals. In contrast, hamsters fed NMOR in the diet seemed to have greater resistance to tumor induction.
Bis(2,2-dimethyl-4-methanesulfonic acid sodium salt-1,2-dihydroquinoline)-6,6'-methane (MIDQ-DA) inhibited liver necrosis induced in rats by simultaneous admin of morpholine and sodium nitrite.
For more Interactions (Complete) data for Morpholine (17 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Nguyen HGT, Nguyen VN, Kamounah FS, Hansen PE. Structure of a new Usnic acid derivative from a deacylating Mannich reaction. NMR studies supported by theoretical calculations of chemical shifts. Magn Reson Chem. 2018 Jun 19. doi: 10.1002/mrc.4760. [Epub ahead of print] PubMed PMID: 29920769.
2: Cao M, Zhang P, Feng Y, Zhang H, Zhu H, Lian K, Kang W. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. J Anal Methods Chem. 2018 Apr 26;2018:9670481. doi: 10.1155/2018/9670481. eCollection 2018. PubMed PMID: 29854564; PubMed Central PMCID: PMC5944257.
3: Dhahagani K, Kesavan MP, Gujuluva Gangatharan Vinoth K, Ravi L, Rajagopal G, Rajesh J. Crystal structure, optical properties, DFT analysis of new morpholine based Schiff base ligands and their copper(II) complexes: DNA, protein docking analyses, antibacterial study and anticancer evaluation. Mater Sci Eng C Mater Biol Appl. 2018 Sep 1;90:119-130. doi: 10.1016/j.msec.2018.04.032. Epub 2018 Apr 21. PubMed PMID: 29853075.
4: Bandaru SSM, Kapdi AR, Schulzke C. Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallogr E Crystallogr Commun. 2018 Jan 12;74(Pt 2):137-140. doi: 10.1107/S2056989018000312. eCollection 2018 Feb 1. PubMed PMID: 29850040; PubMed Central PMCID: PMC5956323.
5: Sudheesh KV, Jayaram PS, Samanta A, Bejoymohandas KS, Jayasree RS, Ajayaghosh A. A Cyclometalated Ir(III) Complex as Lysosome Targeted Photodynamic Therapeutic Agent for Integrated Imaging and Therapy in Cancer Cells. Chemistry. 2018 May 28. doi: 10.1002/chem.201801918. [Epub ahead of print] PubMed PMID: 29806867.
6: Cao J, Sun J, Yan CG. Regioselective and diastereoselective synthesis of two functionalized 1,5-methanoindeno[1,2-d]azocines via a three-component reaction. Org Biomol Chem. 2018 Jun 6;16(22):4170-4175. doi: 10.1039/c8ob00144h. PubMed PMID: 29786731.
7: Zhang H, Lund DM, Ciccone HA, Staatz WD, Ibrahim MM, Largent-Milnes TM, Seltzman HH, Spigelman I, Vanderah TW. Peripherally restricted cannabinoid 1 receptor agonist as a novel analgesic in cancer-induced bone pain. Pain. 2018 May 16. doi: 10.1097/j.pain.0000000000001278. [Epub ahead of print] PubMed PMID: 29781960.
8: Lai JKH, Collins MM, Uribe V, Jiménez-Amilburu V, Günther S, Maischein HM, Stainier DYR. The Hippo pathway effector Wwtr1 regulates cardiac wall maturation in zebrafish. Development. 2018 May 17;145(10). pii: dev159210. doi: 10.1242/dev.159210. PubMed PMID: 29773645.
9: Lancina MG 3rd, Wang J, Williamson GS, Yang H. DenTimol as A Dendrimeric Timolol Analogue for Glaucoma Therapy: Synthesis and Preliminary Efficacy and Safety Assessment. Mol Pharm. 2018 May 30. doi: 10.1021/acs.molpharmaceut.8b00401. [Epub ahead of print] PubMed PMID: 29767982.
10: Hart RG, Sharma M, Mundl H, Kasner SE, Bangdiwala SI, Berkowitz SD, Swaminathan B, Lavados P, Wang Y, Wang Y, Davalos A, Shamalov N, Mikulik R, Cunha L, Lindgren A, Arauz A, Lang W, Czlonkowska A, Eckstein J, Gagliardi RJ, Amarenco P, Ameriso SF, Tatlisumak T, Veltkamp R, Hankey GJ, Toni D, Bereczki D, Uchiyama S, Ntaios G, Yoon BW, Brouns R, Endres M, Muir KW, Bornstein N, Ozturk S, O'Donnell MJ, De Vries Basson MM, Pare G, Pater C, Kirsch B, Sheridan P, Peters G, Weitz JI, Peacock WF, Shoamanesh A, Benavente OR, Joyner C, Themeles E, Connolly SJ; NAVIGATE ESUS Investigators. Rivaroxaban for Stroke Prevention after Embolic Stroke of Undetermined Source. N Engl J Med. 2018 Jun 7;378(23):2191-2201. doi: 10.1056/NEJMoa1802686. Epub 2018 May 16. PubMed PMID: 29766772.
11: Khoder ZM, Wong CE, Chemler SR. Stereoselective Synthesis of Isoxazolidines via Copper-Catalyzed Alkene Diamination. ACS Catal. 2017 Jul 7;7(7):4775-4779. doi: 10.1021/acscatal.7b01362. Epub 2017 Jun 15. PubMed PMID: 29755827; PubMed Central PMCID: PMC5944859.
12: Sharma S, Mazumdar S, Italiya KS, Date T, Mahato RI, Mittal A, Chitkara D. Cholesterol and Morpholine Grafted Cationic Amphiphilic Copolymers for miRNA-34a Delivery. Mol Pharm. 2018 Jun 4;15(6):2391-2402. doi: 10.1021/acs.molpharmaceut.8b00228. Epub 2018 May 24. PubMed PMID: 29747513.
13: Huang PW, Wang CZ, Wu QY, Lan JH, Song G, Chai ZF, Shi WQ. Understanding Am(3+)/Cm(3+) separation with H(4)TPAEN and its hydrophilic derivatives: a quantum chemical study. Phys Chem Chem Phys. 2018 May 23;20(20):14031-14039. doi: 10.1039/c7cp08441b. PubMed PMID: 29745385.
14: Inaba JI, Nagy PD. Tombusvirus RNA replication depends on the TOR pathway in yeast and plants. Virology. 2018 Jun;519:207-222. doi: 10.1016/j.virol.2018.04.010. Epub 2018 May 7. PubMed PMID: 29734044.
15: Nan Y, Zhang YJ. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Front Microbiol. 2018 Apr 20;9:750. doi: 10.3389/fmicb.2018.00750. eCollection 2018. Review. PubMed PMID: 29731743; PubMed Central PMCID: PMC5920040.
16: Shen L, Fang SS, Ge H, Qiao ZQ, Gu ZC. Optimal nonvitamin K antagonist oral anticoagulant therapy in a warfarin-sensitive patient after left atrial appendage closure: A case report. Medicine (Baltimore). 2018 May;97(18):e0683. doi: 10.1097/MD.0000000000010683. PubMed PMID: 29718897.
17: Kowalska A, Pluta K, Latocha M. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. Med Chem Res. 2018;27(5):1384-1395. doi: 10.1007/s00044-018-2155-3. Epub 2018 Mar 6. PubMed PMID: 29706750; PubMed Central PMCID: PMC5904222.
18: Peng M, Wang Y, Fu Q, Sun F, Na N, Ouyang J. Melanosome-Targeting Near-Infrared Fluorescent Probe with Large Stokes Shift for in Situ Quantification of Tyrosinase Activity and Assessing Drug Effects on Differently Invasive Melanoma Cells. Anal Chem. 2018 May 15;90(10):6206-6213. doi: 10.1021/acs.analchem.8b00734. Epub 2018 May 2. PubMed PMID: 29696968.
19: Uehara M, Minemura H, Ohno T, Hashimoto M, Wakabayashi H, Okudaira N, Sakagami H. In Vitro Antitumor Activity of Alkylaminoguaiazulenes. In Vivo. 2018 May-Jun;32(3):541-547. PubMed PMID: 29695558.
20: Angeli A, Donald WA, Parkkila S, Supuran CT. Activation studies with amines and amino acids of the β-carbonic anhydrase from the pathogenic protozoan Leishmania donovani chagasi. Bioorg Chem. 2018 Aug;78:406-410. doi: 10.1016/j.bioorg.2018.04.010. Epub 2018 Apr 16. PubMed PMID: 29689418.

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